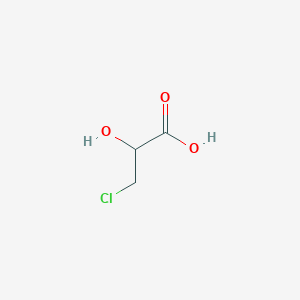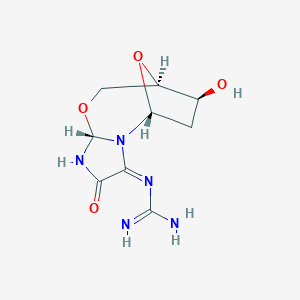
Adepgho
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adepgho is a chemical compound that has gained attention for its potential use in scientific research. It is a synthetic molecule that has been developed through a synthesis method that combines various chemical compounds. Adepgho has been found to have a range of biochemical and physiological effects, which make it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of Adepgho is not fully understood, but it is thought to work by regulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Adepgho has also been found to modulate the activity of various enzymes and proteins in the body, which could contribute to its biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Adepgho has been found to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and neuroprotective effects. It has also been shown to improve mitochondrial function and increase cellular energy production. These effects suggest that Adepgho could be useful in the treatment of a range of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Adepgho in lab experiments is its synthetic nature, which allows for precise control over its chemical composition. This can be useful in studying the effects of specific chemical compounds on biological systems. However, one limitation of using Adepgho is its complexity, which can make it difficult to study its mechanism of action and potential interactions with other compounds.
Orientations Futures
There are several potential future directions for research on Adepgho. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and how it could be used to treat these conditions. Another area of interest is its potential use in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. Future research could focus on exploring the antioxidant properties of Adepgho and its potential as a preventative measure. Overall, Adepgho shows promise as a chemical compound with a range of potential applications in scientific research. Further research is needed to fully understand its effects and potential uses.
Méthodes De Synthèse
Adepgho is synthesized using a combination of chemical compounds, including amino acids, fatty acids, and nucleotides. The synthesis method involves combining these compounds in a specific order and under specific conditions to create Adepgho. The exact process for synthesizing Adepgho is complex and requires specialized knowledge in chemistry.
Applications De Recherche Scientifique
Adepgho has been found to have a range of potential applications in scientific research. It has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Adepgho has also been found to have antioxidant properties, which could be useful in preventing oxidative stress-related diseases such as cancer and cardiovascular disease.
Propriétés
Numéro CAS |
150145-91-8 |
|---|---|
Nom du produit |
Adepgho |
Formule moléculaire |
C9H13N5O4 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
(1E)-1-[(1R,6S,9R,10S)-10-hydroxy-4-oxo-7,12-dioxa-2,5-diazatricyclo[7.2.1.02,6]dodecan-3-ylidene]guanidine |
InChI |
InChI=1S/C9H13N5O4/c10-8(11)12-6-7(16)13-9-14(6)5-1-3(15)4(18-5)2-17-9/h3-5,9,15H,1-2H2,(H3,10,11)(H,13,16)/b12-6+/t3-,4+,5+,9-/m0/s1 |
Clé InChI |
NROXBAODYBUADH-PLKFUHRASA-N |
SMILES isomérique |
C1[C@@H]([C@H]2CO[C@H]3NC(=O)/C(=N\C(=N)N)/N3[C@@H]1O2)O |
SMILES |
C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O |
SMILES canonique |
C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O |
Synonymes |
(2S)-2,5'-anhydro-1-(2'-deoxy-beta-D-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine 2,5'-anhydro-1-(2'-deoxy-beta-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine ADEPGHO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



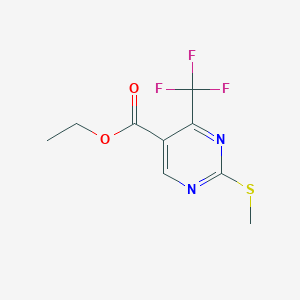
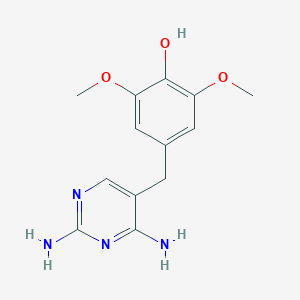
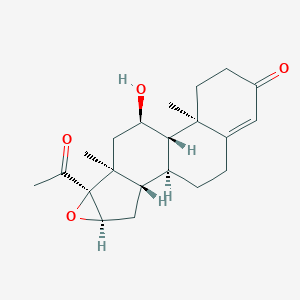
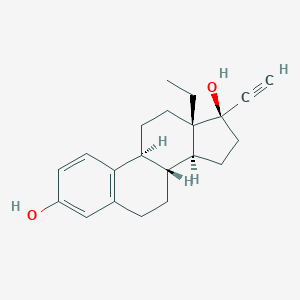
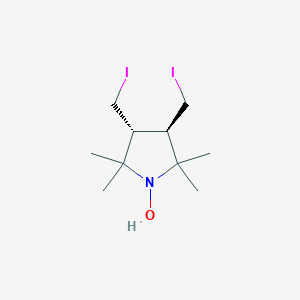
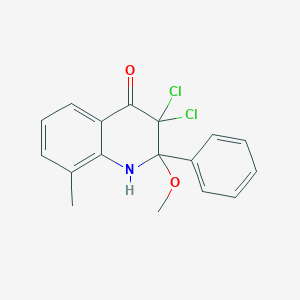
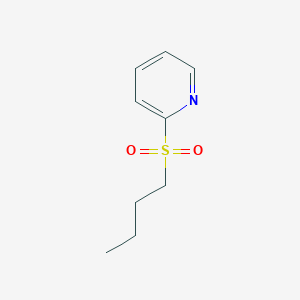
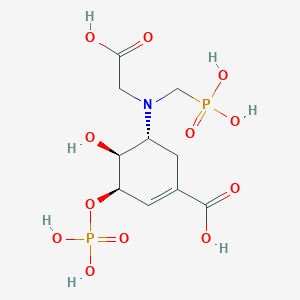
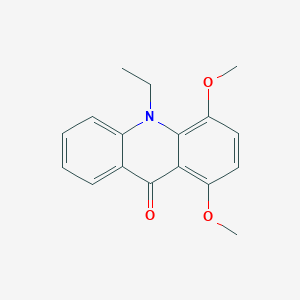
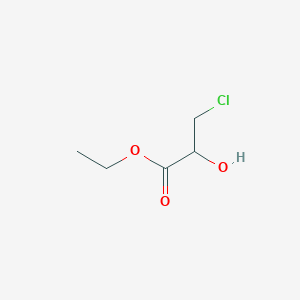
![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)

